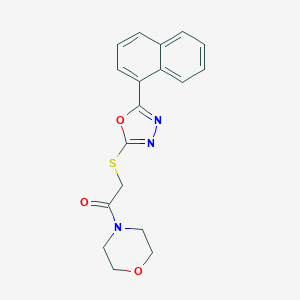
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfide derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.
作用机制
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also modulate various signaling pathways involved in cancer development and progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has been reported to exhibit several biochemical and physiological effects. It has shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
实验室实验的优点和局限性
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It also exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for further research. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
Several future directions can be explored for 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide. One potential direction is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, the compound's potential toxicity and pharmacokinetic properties can be further investigated to determine its suitability for clinical use.
合成方法
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 5-(1-naphthyl)-1,3,4-oxadiazol-2-amine with 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate. The reaction is carried out in dry acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide in high yield and purity.
科学研究应用
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It also showed anti-inflammatory and anti-oxidant activities in vitro and in vivo.
属性
产品名称 |
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
分子式 |
C18H17N3O3S |
分子量 |
355.4 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H17N3O3S/c22-16(21-8-10-23-11-9-21)12-25-18-20-19-17(24-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI 键 |
NICAAAASJZNXKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B269992.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269994.png)
![2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269995.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B270001.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270004.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270006.png)

![2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270012.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270013.png)